molecular formula C21H24N4O4 B14933561 Methyl 4-[({2-[(4-methylpiperazin-1-yl)carbonyl]phenyl}carbamoyl)amino]benzoate

Methyl 4-[({2-[(4-methylpiperazin-1-yl)carbonyl]phenyl}carbamoyl)amino]benzoate

Cat. No.: B14933561
M. Wt: 396.4 g/mol
InChI Key: XIGKSGPJVKDXOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[({2-[(4-methylpiperazin-1-yl)carbonyl]phenyl}carbamoyl)amino]benzoate is a complex organic compound that belongs to the class of benzanilides These compounds are characterized by an anilide group in which the carboxamide group is substituted with a benzene ring

Preparation Methods

The synthesis of Methyl 4-[({2-[(4-methylpiperazin-1-yl)carbonyl]phenyl}carbamoyl)amino]benzoate involves several steps. One common method includes the reaction of 4-methylpiperazine with a suitable benzoic acid derivative under controlled conditions. The reaction typically requires the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or chromatography .

Chemical Reactions Analysis

Methyl 4-[({2-[(4-methylpiperazin-1-yl)carbonyl]phenyl}carbamoyl)amino]benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.

Scientific Research Applications

Methyl 4-[({2-[(4-methylpiperazin-1-yl)carbonyl]phenyl}carbamoyl)amino]benzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-[({2-[(4-methylpiperazin-1-yl)carbonyl]phenyl}carbamoyl)amino]benzoate involves its interaction with specific molecular targets. It is known to inhibit the activity of certain enzymes, such as tyrosine kinases, by binding to their active sites. This binding prevents the enzymes from catalyzing their reactions, thereby exerting its therapeutic effects. The compound also interacts with various signaling pathways, modulating cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Methyl 4-[({2-[(4-methylpiperazin-1-yl)carbonyl]phenyl}carbamoyl)amino]benzoate can be compared with other similar compounds, such as:

Biological Activity

Methyl 4-[({2-[(4-methylpiperazin-1-yl)carbonyl]phenyl}carbamoyl)amino]benzoate, a compound with potential therapeutic applications, has been the subject of various studies focusing on its biological activity. This article provides an overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C19H24N4O3\text{C}_{19}\text{H}_{24}\text{N}_{4}\text{O}_{3}

This compound features a piperazine moiety, which is often associated with various pharmacological activities due to its ability to interact with multiple biological targets.

Pharmacological Activities

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives containing piperazine have shown significant cytotoxicity against various cancer cell lines. A study reported that a related piperazine derivative exhibited an IC50 value of 0.40 μM against breast cancer cells, indicating potent anticancer activity when compared to standard chemotherapeutics like doxorubicin .

2. Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. It was found that certain derivatives demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. For example, a related compound showed an MIC (Minimum Inhibitory Concentration) of 0.12 μg/mL against Shigella flexneri, outperforming traditional antibiotics .

3. Anti-inflammatory Effects

Inflammation-related studies suggest that the compound may inhibit the production of pro-inflammatory cytokines. Research indicated that derivatives could reduce nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS), showcasing their potential as anti-inflammatory agents .

The biological activity of this compound is believed to involve several mechanisms:

  • Inhibition of Enzymatic Pathways: Compounds with similar structures have been shown to inhibit enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), which are crucial in inflammatory processes .
  • Cell Cycle Arrest: Some studies suggest that these compounds may induce cell cycle arrest in cancer cells, leading to apoptosis through pathways involving caspases and other apoptotic factors .

Case Studies

Case Study 1: Anticancer Efficacy

A study focused on the synthesis and evaluation of a series of piperazine derivatives, including this compound. The results indicated that these compounds displayed significant cytotoxic effects on various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.

Case Study 2: Antimicrobial Activity Assessment

In another research effort, the antimicrobial efficacy of this compound was tested against clinical isolates of bacteria. The findings revealed that the compound exhibited remarkable antibacterial activity, particularly against resistant strains, suggesting its potential as a lead compound for antibiotic development.

Properties

Molecular Formula

C21H24N4O4

Molecular Weight

396.4 g/mol

IUPAC Name

methyl 4-[[2-(4-methylpiperazine-1-carbonyl)phenyl]carbamoylamino]benzoate

InChI

InChI=1S/C21H24N4O4/c1-24-11-13-25(14-12-24)19(26)17-5-3-4-6-18(17)23-21(28)22-16-9-7-15(8-10-16)20(27)29-2/h3-10H,11-14H2,1-2H3,(H2,22,23,28)

InChI Key

XIGKSGPJVKDXOX-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)NC3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.